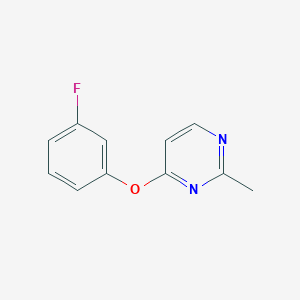

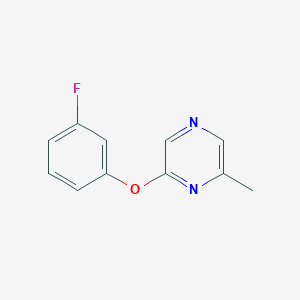

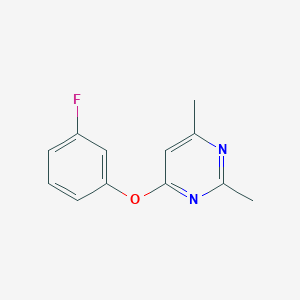

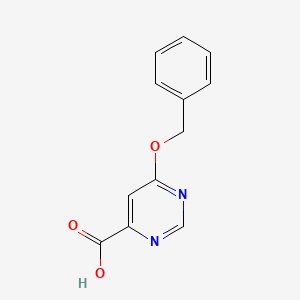

4-(3-fluorophenoxy)-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-fluorophenoxy)-2-methylpyrimidine (FPPM) is a synthetic compound that has recently been studied for its potential applications in scientific research. It has been found to possess a number of unique properties that make it a valuable tool for researchers. In

Scientific Research Applications

4-(3-fluorophenoxy)-2-methylpyrimidine has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(3-fluorophenoxy)-2-methylpyrimidine has been used as a novel fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. It has also been used as a tool to study the interaction between proteins and small molecules, as well as to study the structure and function of proteins.

Mechanism of Action

Target of Action

The primary target of 4-(3-fluorophenoxy)-2-methylpyrimidine is the Dopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thereby terminating the action of dopamine . It plays a crucial role in various diseases such as Attention Deficit Hyperactivity Disorder, Corneal Disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar Disorder .

Biochemical Pathways

The biochemical pathways affected by 4-(3-fluorophenoxy)-2-methylpyrimidine are primarily related to dopamine signaling . By interacting with DAT, the compound can influence the reuptake of dopamine, thereby affecting the dopamine signaling pathway. The downstream effects of this interaction could include changes in mood, attention, and motor control, among other neurological functions.

Advantages and Limitations for Lab Experiments

4-(3-fluorophenoxy)-2-methylpyrimidine has a number of advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it is relatively non-toxic, which makes it safe to use in experiments. Furthermore, it has a number of potential applications, such as the inhibition of acetylcholinesterase and the detection of biomolecules. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in experiments.

Future Directions

There are a number of potential future directions for 4-(3-fluorophenoxy)-2-methylpyrimidine. One possibility is to explore its potential as an inhibitor of other enzymes and proteins. In addition, it could be used to study the interaction between proteins and small molecules, as well as to study the structure and function of proteins. It could also be used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. Finally, it could be used to study the biochemical and physiological effects of 4-(3-fluorophenoxy)-2-methylpyrimidine in different organisms.

Synthesis Methods

The synthesis of 4-(3-fluorophenoxy)-2-methylpyrimidine is a multi-step process that involves a number of different reagents and techniques. The first step is the preparation of the starting material, 4-bromo-2-methylpyrimidine. This can be achieved through the reaction of 4-bromo-2-methylpyrimidine hydrochloride with sodium hydroxide in an aqueous solution. The next step is the conversion of the starting material into 4-(3-fluorophenoxy)-2-methylpyrimidine. This is done by treating the starting material with 3-fluorophenol in the presence of a base, such as sodium hydroxide. The final step is the purification of the product, which is done using column chromatography.

properties

IUPAC Name |

4-(3-fluorophenoxy)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-13-6-5-11(14-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVQVERBMBFIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenoxy)-2-methylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)

![methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B6423997.png)

![N-(4-methoxyphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6424004.png)

![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)

![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)

![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)

![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)

![5-(3-chlorophenyl)-1,3,8,8-tetramethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6424065.png)

![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)